molecular formula C10H10BrFO B8408492 1-(3-Bromophenyl)-4-fluorobutan-1-one

1-(3-Bromophenyl)-4-fluorobutan-1-one

Cat. No.: B8408492
M. Wt: 245.09 g/mol
InChI Key: YRRXSEQGBUCZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-4-fluorobutan-1-one is a halogenated aromatic ketone featuring a bromine atom at the 3-position of the phenyl ring and a fluorine atom on the fourth carbon of the butanone chain. This method typically yields 55–87% for derivatives with varying substituents, depending on steric and electronic factors .

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

1-(3-bromophenyl)-4-fluorobutan-1-one

InChI

InChI=1S/C10H10BrFO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5-6H2

InChI Key

YRRXSEQGBUCZLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCF

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Halogen Effects : Bromine at the 3-position (e.g., compound 3: IC₅₀ = 42.22 μg/mL) significantly enhances cytotoxicity compared to chlorine analogs (e.g., compound 1: IC₅₀ = 1,484.75 μg/mL). The heavier bromine atom likely improves bioactivity through increased lipophilicity and stronger van der Waals interactions with cellular targets .

Chain Length and Functional Groups: The target compound’s butanone chain with a terminal fluorine may alter solubility and membrane permeability compared to propenone-based chalcones.

Substituent Bulk : Bulky groups (e.g., isopropyl in compound 4) reduce synthetic yields (55.32%) but improve potency (IC₅₀ = 22.41 μg/mL), suggesting a trade-off between steric hindrance during synthesis and enhanced bioactivity .

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